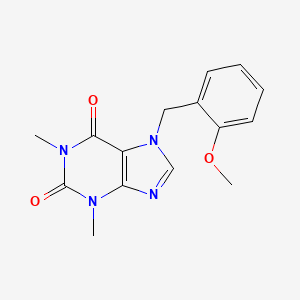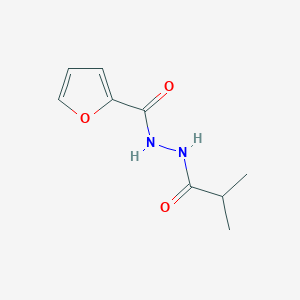
1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as EPPTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPTT is a heterocyclic compound that contains a triazine ring, a pyridine ring, and a thione group. In
作用機序
The mechanism of action of 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione exerts its biological activities by inhibiting key enzymes or proteins involved in various cellular processes. For example, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of chitinase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. It has also been shown to inhibit viral replication and fungal growth. In vivo studies have shown that 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can reduce tumor growth in animal models.
実験室実験の利点と制限
1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields and purity. It has also been shown to exhibit potent biological activities, making it a promising candidate for further research. However, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione also has some limitations. It has low solubility in water, which can make it challenging to work with in aqueous systems. It also has limited bioavailability, which can limit its potential use as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One direction is to further investigate its mechanism of action and identify its molecular targets. This can provide insights into its biological activities and potential therapeutic applications. Another direction is to explore its potential use as an agricultural pesticide or corrosion inhibitor. Additionally, further studies are needed to evaluate its safety and toxicity profile in vivo. Overall, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a promising compound that has the potential to make significant contributions to various fields of research.
合成法
The synthesis of 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 2-ethoxybenzaldehyde, pyridine-3-carboxaldehyde, and thiourea in the presence of a catalyst such as zinc chloride. The reaction proceeds via a one-pot multicomponent reaction and yields 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione as the final product. The synthesis of 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been optimized to achieve high yields and purity.
科学的研究の応用
1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit anticancer, antiviral, and antifungal activities. It has also been studied for its potential use as an antimicrobial agent. In agriculture, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit herbicidal and insecticidal activities. In material science, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been studied for its potential use as a corrosion inhibitor.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-2-22-16-8-4-3-7-15(16)21-13-20(12-19-17(21)23)11-14-6-5-9-18-10-14/h3-10H,2,11-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREGYCMJCZOBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CN(CNC2=S)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)



![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)
